molecular formula C5H10O2 B1626659 3-methyl(113C)butanoic acid CAS No. 87994-84-1

3-methyl(113C)butanoic acid

Cat. No.: B1626659
CAS No.: 87994-84-1
M. Wt: 103.12 g/mol
InChI Key: GWYFCOCPABKNJV-HOSYLAQJSA-N
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Description

3-methyl(113C)butanoic acid: is a labeled form of isovaleric acid, where the carbon-13 isotope is incorporated at the first carbon position. The chemical formula for isovaleric acid-1-13C is (CH3)2CHCH213CO2H, and it has a molecular weight of 103.12 g/mol . This compound is used extensively in research due to its isotopic labeling, which allows for detailed studies in various scientific fields.

Scientific Research Applications

Chemistry: 3-methyl(113C)butanoic acid is used in tracer studies to understand reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of the compound in various chemical reactions .

Biology: In biological research, it is used to study metabolic pathways and enzyme activities. The carbon-13 label helps in identifying and quantifying metabolites in complex biological systems .

Medicine: this compound is used in medical research to study metabolic disorders and the effects of drugs on metabolic pathways. It helps in understanding the pharmacokinetics and pharmacodynamics of various compounds .

Industry: In industrial applications, it is used in the production of labeled compounds for research and development purposes. It also finds use in quality control and process optimization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-methyl(113C)butanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to produce isovaleric acid . The incorporation of the carbon-13 isotope is achieved by using carbon-13 labeled reagents during the synthesis process.

Industrial Production Methods: In an industrial setting, the production of isovaleric acid-1-13C involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors for hydroformylation and oxidation processes, ensuring the incorporation of the carbon-13 isotope at the desired position .

Chemical Reactions Analysis

Types of Reactions: 3-methyl(113C)butanoic acid undergoes typical carboxylic acid reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

3-methyl(113C)butanoic acid exerts its effects through its incorporation into metabolic pathways. It acts as a substrate for various enzymes, allowing researchers to study enzyme kinetics and metabolic fluxes. The carbon-13 label provides a unique signature that can be detected using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling detailed analysis of metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3-methyl(113C)butanoic acid is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. The carbon-13 label provides a distinct advantage in tracer studies, enabling researchers to track the compound’s fate in complex systems .

Properties

IUPAC Name

3-methyl(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFCOCPABKNJV-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480867
Record name Isovaleric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87994-84-1
Record name Isovaleric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isovaleric acid-1-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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